

Spectroscopic and Structural Elucidation of 4-Amino-3-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Amino-3-methoxybenzonitrile** ($C_8H_8N_2O$, CAS: 177476-76-5).[1][2] Due to the limited availability of specific experimental spectra in public-access databases, this document focuses on predicted spectroscopic data derived from established chemical principles and analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of **4-Amino-3-methoxybenzonitrile** in research and development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **4-Amino-3-methoxybenzonitrile**. These predictions are based on the analysis of its functional groups: a primary amine ($-NH_2$), a methoxy group ($-OCH_3$), a nitrile group ($-C\equiv N$), and a substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
|---------------------------------|---------------------|-------------|-----------------|--|
| ~ 3.90 | Singlet | 3H | $-\text{OCH}_3$ | The methoxy protons are expected to be a singlet. |
| ~ 4.20 | Broad Singlet | 2H | $-\text{NH}_2$ | Chemical shift can vary with solvent and concentration; may exchange with D_2O . |
| ~ 6.80 | Doublet | 1H | Ar-H (C5-H) | Ortho-coupled to C6-H. |
| ~ 7.10 | Doublet of Doublets | 1H | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |
| ~ 7.15 | Doublet | 1H | Ar-H (C2-H) | Meta-coupled to C6-H. |

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment | Notes |
|---------------------------------|-------------------|--|
| ~ 56.0 | -OCH ₃ | Aliphatic carbon of the methoxy group. |
| ~ 102.0 | Ar-C (C1) | Carbon bearing the nitrile group, influenced by both nitrile and methoxy groups. |
| ~ 113.0 | Ar-C (C2) | Aromatic CH. |
| ~ 115.0 | Ar-C (C5) | Aromatic CH. |
| ~ 119.0 | -C≡N | Nitrile carbon, typically deshielded. |
| ~ 125.0 | Ar-C (C6) | Aromatic CH. |
| ~ 147.0 | Ar-C (C4) | Carbon attached to the amino group. |
| ~ 148.0 | Ar-C (C3) | Carbon attached to the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm ⁻¹) | Intensity | Notes |
|----------------------------|--|--------------------|---|
| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) | Primary amines typically show two distinct stretching bands. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | From the methyl group of the methoxy substituent. |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic ring can influence this frequency.[3] |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the substituted ring. |
| C-N Stretch (Amine) | 1340 - 1250 | Medium to Strong | |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) | Strong | Characteristic of aryl ethers. |
| 1075 - 1020 (symmetric) | Medium | | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of **4-Amino-3-methoxybenzonitrile** is 148.16 g/mol .[1]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z Value | Fragment | Notes |
|-----------|-----------------|---|
| 148 | $[M]^+$ | Molecular ion peak. |
| 133 | $[M-CH_3]^+$ | Loss of a methyl radical from the methoxy group. |
| 119 | $[M-CHO]^+$ | Loss of a formyl radical, a common fragmentation pathway. |
| 105 | $[M-CH_3-CO]^+$ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Amino-3-methoxybenzonitrile**. These are based on standard methodologies for small organic molecules.[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of solid **4-Amino-3-methoxybenzonitrile**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16-64 scans.
- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-15 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

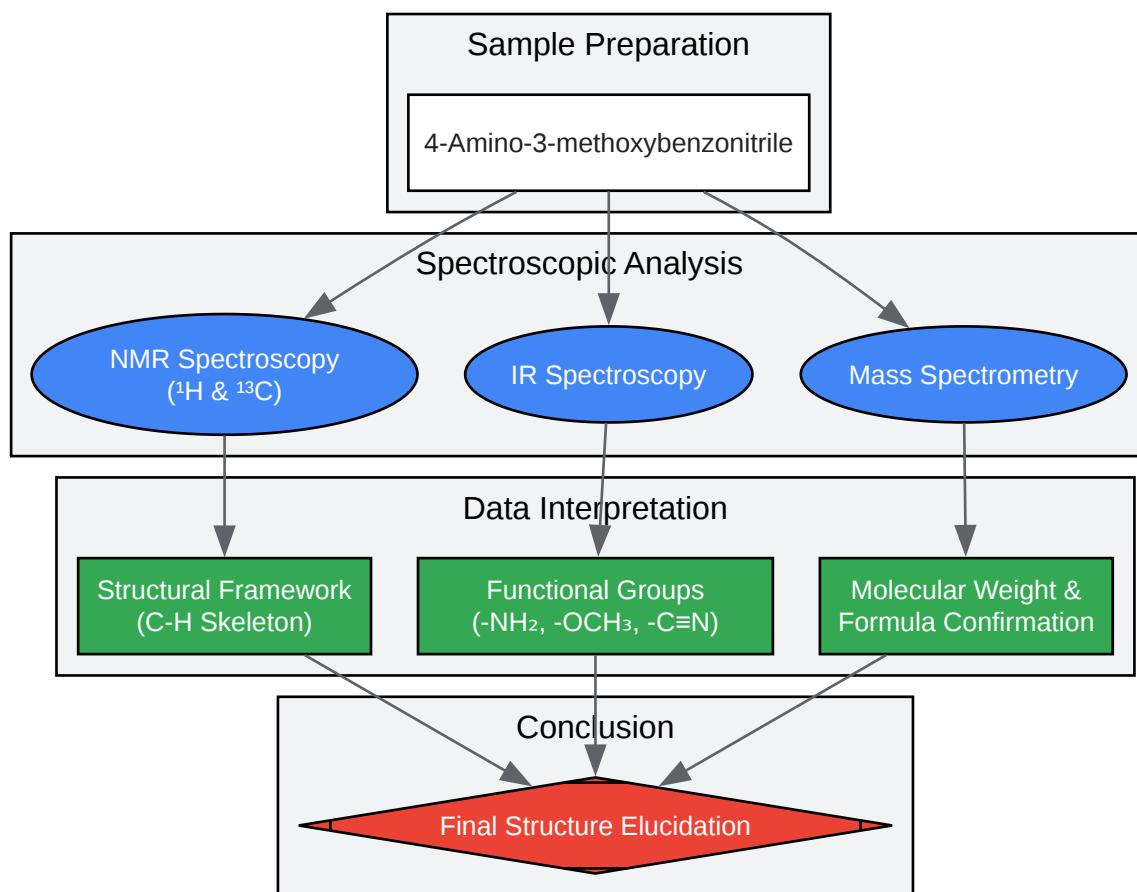
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample solution into an ESI mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The analysis will provide the mass-to-charge ratio of the parent ion, confirming the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **4-Amino-3-methoxybenzonitrile**.



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Caption: General workflow for spectroscopic analysis and structural elucidation.

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